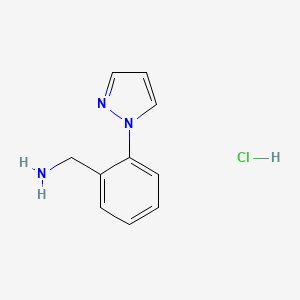
(2-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C10H11N3.ClH . It is a powder in physical form .
Molecular Structure Analysis
The molecular weight of “(2-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride” is 209.68 . The InChI code is 1S/C10H11N3.ClH/c11-8-9-4-1-2-5-10(9)13-7-3-6-12-13;/h1-7H,8,11H2;1H .Physical And Chemical Properties Analysis
“(2-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride” is a powder . It has a molecular weight of 209.68 . The storage temperature is room temperature .Applications De Recherche Scientifique
Comprehensive Analysis of (2-(1H-Pyrazol-1-yl)phenyl)methanamine Hydrochloride Applications
Anticancer Research: Pyrazole derivatives have been studied for their potential as anticancer agents. The core structure of pyrazoles, similar to that of (2-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride, has shown promise in inhibiting the growth of cancer cells, such as PC-3 cells .
Anti-tubercular Agents: Compounds with a pyrazole core have been designed as anti-tubercular agents. They undergo in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation to determine their efficacy against tuberculosis .
Antibacterial and Anti-inflammatory Properties: Pyrazole molecules exhibit noteworthy antibacterial and anti-inflammatory properties. These applications are significant in the development of new medications for treating bacterial infections and reducing inflammation .
Analgesic and Anticonvulsant Effects: The analgesic and anticonvulsant effects of pyrazole derivatives make them candidates for pain relief and seizure control research. This is particularly relevant in the field of neuropharmacology .
Anthelmintic and Antioxidant Uses: These compounds are also explored for their anthelmintic (anti-parasitic) and antioxidant capabilities, which can lead to new treatments for parasitic infections and oxidative stress-related conditions .
Herbicidal Activity: The herbicidal activity of pyrazoles is another area of application. They can be used in agricultural research to develop new herbicides that target specific weeds without affecting crops .
Aurora Kinase Inhibition: Aurora kinases are associated with cell division, and their inhibition is a striking target for cancer treatment. Pyrazole derivatives are being studied as Aurora-A kinase inhibitors, which could lead to novel anticancer therapies .
Safety And Hazards
“(2-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride” has several safety and hazard statements associated with it. It has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
(2-pyrazol-1-ylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c11-8-9-4-1-2-5-10(9)13-7-3-6-12-13;/h1-7H,8,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLGABDPYAKHSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)N2C=CC=N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride | |
CAS RN |
1269225-01-5 |
Source


|
| Record name | [2-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


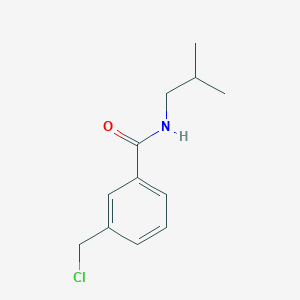
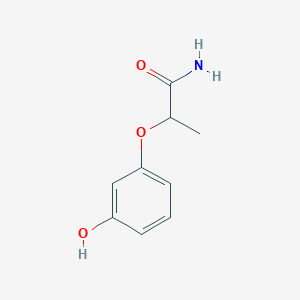

![2-[(4-Fluorophenyl)methoxy]phenol](/img/structure/B1373504.png)
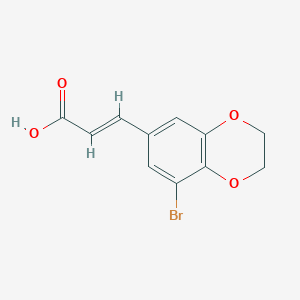
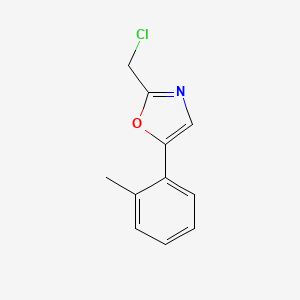
![1-[butyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1373508.png)



![5-[3-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1373518.png)
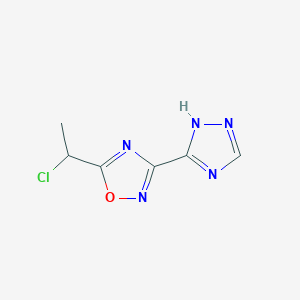
![5-(1-Chloroethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1373520.png)